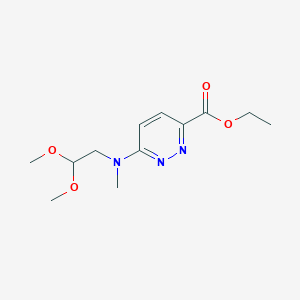
Ethyl 6-((2,2-dimethoxyethyl)(methyl)amino)pyridazine-3-carboxylate
Descripción general
Descripción
Ethyl 6-((2,2-dimethoxyethyl)(methyl)amino)pyridazine-3-carboxylate is a useful research compound. Its molecular formula is C12H19N3O4 and its molecular weight is 269.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Ethyl 6-((2,2-dimethoxyethyl)(methyl)amino)pyridazine-3-carboxylate (CAS No. 2098142-11-9) is a synthetic compound with potential biological activity. Its molecular formula is C12H19N3O4, and it has a molecular weight of 269.3 g/mol. This compound is of interest in medicinal chemistry due to its structural features that may influence various biological pathways.
Chemical Structure and Properties
The compound features a pyridazine ring, which is known for its diverse biological activities. The presence of the dimethoxyethyl and methylamino groups suggests potential interactions with biological targets, possibly influencing pharmacokinetics and pharmacodynamics.
| Property | Value |
|---|---|
| Molecular Formula | C12H19N3O4 |
| Molecular Weight | 269.3 g/mol |
| IUPAC Name | Ethyl 6-[2,2-dimethoxyethyl(methyl)amino]pyridazine-3-carboxylate |
| CAS Number | 2098142-11-9 |
Pharmacological Studies
Research indicates that derivatives of pyridazine compounds can exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. For instance, similar compounds have shown efficacy in reducing pro-inflammatory cytokines and modulating immune responses in various models .
Case Studies
- Anti-inflammatory Activity : In a study focusing on pyridazine derivatives, compounds similar to this compound demonstrated significant inhibition of inflammatory markers in vitro. These findings suggest that the compound could potentially be developed for treating inflammatory diseases .
- Cytotoxicity Assays : Preliminary cytotoxicity assays conducted on related pyridazine derivatives indicated varying degrees of effectiveness against cancer cell lines. Such studies are crucial for assessing the therapeutic potential of this compound in oncology .
Research Findings
Recent investigations into the biological activity of pyridazine derivatives have highlighted their potential as therapeutic agents. For example:
- Inhibition of Autotaxin : Some studies suggest that modifications to the pyridazine structure can lead to potent inhibitors of autotaxin, an enzyme implicated in several pathological conditions including fibrosis and cancer .
- Pharmacokinetic Properties : The introduction of alkyl amine groups in pyridazine derivatives has been shown to enhance bioavailability and reduce metabolic degradation, which may apply to this compound as well .
Propiedades
IUPAC Name |
ethyl 6-[2,2-dimethoxyethyl(methyl)amino]pyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4/c1-5-19-12(16)9-6-7-10(14-13-9)15(2)8-11(17-3)18-4/h6-7,11H,5,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZZAFATCYEUGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(C=C1)N(C)CC(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















